molecular formula C7H5N3O2 B3184250 Imidazo[1,5-a]pyrimidine-8-carboxylic acid CAS No. 1083282-02-3

Imidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B3184250
CAS No.: 1083282-02-3
M. Wt: 163.13
InChI Key: WXRSEUXBXNDCKE-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers. The condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde in trifluoroacetic acid is a convenient route toward 3-substituted imidazo[1,5-a]pyrimidines .

Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyrimidine-8-carboxylic acid are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned cyclization and condensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced imidazo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Imidazo[1,5-a]pyrimidine-8-carboxylic acid and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Imidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other similar compounds, such as:

  • Imidazo[1,2-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[4,5-c]pyridine

Uniqueness: this compound is unique due to its specific fused ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

imidazo[1,5-a]pyrimidine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-6-8-2-1-3-10(6)4-9-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRSEUXBXNDCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=C2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,5-a]pyrimidine-8-carboxylic acid
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Reactant of Route 6
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